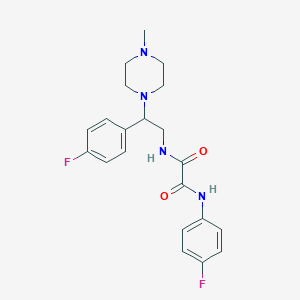

N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F2N4O2/c1-26-10-12-27(13-11-26)19(15-2-4-16(22)5-3-15)14-24-20(28)21(29)25-18-8-6-17(23)7-9-18/h2-9,19H,10-14H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKMJDFIELHLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-fluorophenyl derivatives with oxalamide precursors. The structural formula can be represented as:

This compound features a central oxalamide moiety flanked by two 4-fluorophenyl groups and a 4-methylpiperazine substituent, which contributes to its biological activity through various mechanisms.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key enzymes, including monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. Inhibitors of MAO are significant in treating depression and other neurological disorders .

- Binding Affinity : The fluorinated phenyl groups enhance the binding affinity to hydrophobic pockets in target proteins, potentially improving the selectivity and efficacy of the compound.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound could also exhibit similar effects. For example, related compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

- Monoamine Oxidase Inhibition : A study evaluating various derivatives found that compounds with similar structures to this compound exhibited potent MAO-B inhibition, with IC50 values as low as 0.013 µM for certain derivatives .

- Anticancer Activity : In vitro studies showed that oxalamide derivatives could inhibit cancer cell proliferation significantly. For instance, one study reported that a related compound reduced cell viability in breast cancer cells by over 50% at concentrations of 10 µM .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperazine ring or substitution patterns on the phenyl rings could enhance biological activity. This highlights the importance of structural optimization in drug design .

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| N1-(4-fluorophenyl)-N2-(...) | MAO-B Inhibition | 0.013 | |

| Related Compound A | Anticancer Activity | 10 | |

| Related Compound B | Cytotoxicity (Breast Cancer) | <5 |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H24F2N4O2 |

| Molecular Weight | 392.42 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Q & A

Q. What statistical approaches are robust for SAR analysis?

- Methodological Answer :

- Multivariate Analysis : Use PCA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

- Bootstrapping : Apply to IC₅₀ datasets to estimate confidence intervals and outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.